N-(4-fluorophenyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide
Description
N-(4-Fluorophenyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide is a piperidine-based compound featuring a carboxamide group linked to a 4-fluorophenyl moiety and a benzamido-methyl substituent with a methylthio group at the 2-position of the benzene ring. This structure combines aromatic fluorine, a sulfur-containing methylthio group, and a piperidine scaffold, which are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[[(2-methylsulfanylbenzoyl)amino]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2S/c1-28-19-5-3-2-4-18(19)20(26)23-14-15-10-12-25(13-11-15)21(27)24-17-8-6-16(22)7-9-17/h2-9,15H,10-14H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFALPBRMQKQEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Core: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a benzene ring.
Attachment of the Benzamido Moiety: The benzamido group is attached through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Addition of the Methylthio Group: The methylthio substituent is typically introduced via a thiolation reaction, where a thiol group is added to the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(4-fluorophenyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and the piperidine ring are crucial for binding affinity, while the benzamido and methylthio groups modulate the compound’s activity and selectivity. The exact pathways depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Piperidine-Carboxamide-Fluorophenyl Derivatives
Several compounds share the N-(4-fluorophenyl)piperidine-1-carboxamide core but differ in substituents:
4-((3-(3,4-Dimethoxybenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide ():
4-((3-(4-Chlorobenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide ():
Key Comparison :
*Estimated based on molecular formula C₂₀H₂₃FN₄O₂S.
Methylthio-Containing Analogs
Compounds with methylthio (SCH₃) groups highlight the role of sulfur in electronic and steric effects:
- Methyl 4-(4-(2-(4-(Methylthio)phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C5) (): Structure: Methylthio group on a quinoline-piperazine scaffold. Synthesis: Crystallized from ethyl acetate as a yellow solid .
- (2S,4S)-1-[(2-Chlorophenyl)methyl]-4-{[(4-(methylthio)phenyl)methyl]amino}-N-(2-phenylethyl)pyrrolidine-2-carboxamide (44) (): Structure: Methylthio-benzylamino group on a pyrrolidine scaffold. Biological Relevance: Evaluated as a neuropeptide FF receptor antagonist .
Key Insight: Methylthio groups enhance lipophilicity and may influence binding to sulfur-interacting enzyme pockets, though their placement on different scaffolds (quinoline vs. benzamido) alters target specificity.
Fluorophenyl-Containing Piperidine Derivatives
- N-(4-Fluorophenyl)-4-(2-aminoethyl)piperidine-1-carboxamide hydrochloride (6) (): Structural Simplicity: Lacks the benzamido-methyl group but includes a 2-aminoethyl side chain. Synthesis Yield: 120% (anomalous, likely due to measurement error), characterized by NMR and HRMS .
- 4-(2-Chlorophenoxy)-N-(3-(methylcarbamoyl)phenyl)piperidine-1-carboxamide (A939572) (): Structure: Chlorophenoxy group instead of benzamido-methyl. Molecular Formula: C₂₀H₂₂ClN₃O₃ (MW 387.86) .
Research Findings and Implications
- Synthetic Challenges: The benzamido-methyl group in the target compound introduces synthetic complexity compared to ureido or aminoethyl derivatives (e.g., vs. 14).
- Biological Potential: Methylthio-containing analogs () show activity in receptor modulation, suggesting the target compound could be optimized for similar targets (e.g., TAAR1 or neuropeptide receptors).
- Physicochemical Properties : The molecular weight (~427.5) and lipophilic methylthio group may enhance blood-brain barrier permeability compared to polar ureido derivatives ().
Biological Activity
N-(4-fluorophenyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its effects, mechanisms, and potential therapeutic uses.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a piperidine ring substituted with a 4-fluorophenyl group and a methylthio-benzamide moiety, which may influence its biological properties.
Biological Activity Overview
The biological activity of this compound has been assessed in various contexts, including its interactions with specific receptors and its efficacy against certain diseases.
2. Antifungal Activity
A study focusing on related compounds demonstrated antifungal properties against various pathogens. For instance, novel N-phenylbenzamide derivatives exhibited significant antifungal activity against Botrytis cinerea at concentrations as low as 50 μg/mL . This suggests that this compound could exhibit similar antifungal properties, warranting further investigation.
3. Insecticidal Properties
Insecticidal assays have shown that similar benzamide derivatives possess significant insecticidal activity. Although direct data on this specific compound is scarce, the presence of the methylthio group may enhance its bioactivity against insect pests .
Case Studies and Experimental Findings
Several experimental studies have provided insights into the biological effects of compounds structurally related to this compound.
The mechanisms underlying the biological activities of this compound may involve:
- Enzyme Inhibition : Compounds targeting enzymes like MDM2 can modulate cell proliferation and apoptosis pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors may influence mood and pain perception.
Further research is necessary to elucidate the precise mechanisms at play for this specific compound.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield and purity of N-(4-fluorophenyl)-4-((2-(methylthio)benzamido)methyl)piperidine-1-carboxamide?
- Methodology : Multi-step synthesis involving coupling reactions (e.g., amide bond formation between the piperidine-carboxamide core and the 2-(methylthio)benzoyl group). Solvent selection (polar aprotic solvents like DMF) and catalysts (e.g., HATU or EDC/HOBt) can enhance reaction efficiency. Purification via column chromatography or recrystallization is critical for isolating high-purity products .
- Key Considerations : Monitor reaction intermediates using TLC or HPLC to ensure stepwise progression. The electron-withdrawing fluorine substituent on the phenyl ring may influence reaction kinetics .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., fluorophenyl and methylthio groups) and piperidine ring conformation .
- Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C21H23FN2O2S) and detect isotopic patterns .
- Elemental Analysis : Validate purity and stoichiometry .
Q. What are the hypothesized biological targets of this compound based on structural analogs?
- Methodology : Compare with structurally similar piperidine-carboxamide derivatives, such as sulfonamide-containing analogs known to inhibit enzymes (e.g., carbonic anhydrases) or bind G-protein-coupled receptors (GPCRs) .
- Key Insight : The methylthio group may enhance lipophilicity, potentially improving membrane permeability for intracellular targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Orthogonal Assays : Use biochemical (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity or reporter gene assays) to cross-validate activity .
- Pharmacokinetic Studies : Assess bioavailability, metabolic stability (e.g., cytochrome P450 interactions), and tissue distribution to explain discrepancies between in vitro and in vivo results .
- Example : If a study reports antitumor activity but another shows no effect, test compound stability under assay conditions (pH, temperature) .
Q. What experimental approaches are recommended for studying the compound’s stability under physiological conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidative environments) and analyze degradation products via LC-MS .
- pH-Dependent Solubility Tests : Evaluate solubility in buffers mimicking gastrointestinal (pH 1.2–6.8) or plasma (pH 7.4) environments .
- Key Finding : The 4-fluorophenyl group may confer resistance to oxidative degradation compared to non-halogenated analogs .
Q. How can computational modeling predict potential off-target interactions?
- Methodology :
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify non-canonical targets. Prioritize proteins with hydrophobic binding pockets compatible with the methylthio and fluorophenyl groups .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time, particularly for flexible regions like the piperidine-carboxamide linker .
- Example : MD simulations of a related piperidine-carboxamide revealed unexpected interactions with kinase domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
